Lambertellol B

Description

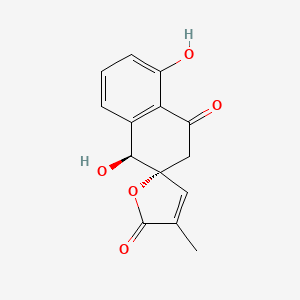

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O5 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

(3R,4S)-4,8-dihydroxy-3'-methylspiro[2,4-dihydronaphthalene-3,5'-furan]-1,2'-dione |

InChI |

InChI=1S/C14H12O5/c1-7-5-14(19-13(7)18)6-10(16)11-8(12(14)17)3-2-4-9(11)15/h2-5,12,15,17H,6H2,1H3/t12-,14-/m0/s1 |

InChI Key |

WKHWQWGTSSQIRF-JSGCOSHPSA-N |

Isomeric SMILES |

CC1=C[C@@]2(CC(=O)C3=C([C@@H]2O)C=CC=C3O)OC1=O |

Canonical SMILES |

CC1=CC2(CC(=O)C3=C(C2O)C=CC=C3O)OC1=O |

Synonyms |

lambertellol B |

Origin of Product |

United States |

Isolation and Elucidation of Lambertellol B from Biological Systems

Discovery and Initial Isolation from Lambertella Species

Lambertellol B, a notable secondary metabolite, was first isolated from fungi of the genus Lambertella. These compounds have garnered scientific interest due to their unique chemical structures and biological activities.

Specific Fungal Strains: Lambertella sp. 1346 and Lambertella corni-maris

The primary sources for the isolation of this compound are specific strains of the filamentous fungus Lambertella. Notably, Lambertella sp. 1346 and Lambertella corni-maris have been identified as producers of this compound, along with its analogue, Lambertellol A. tandfonline.comnih.gov These fungi are often found in association with decaying plant matter and can act as mycoparasites, fungi that prey on other fungi. tandfonline.comwikipedia.org For instance, L. corni-maris has been observed to parasitize Monilinia fructigena, a common fruit pathogen. tandfonline.comwikipedia.org The production of lambertellols is believed to play a role in this antagonistic interaction. wikipedia.org

Fermentation and Culture Conditions for Enhanced Production

The production of this compound by Lambertella species is significantly influenced by the fermentation and culture conditions. tandfonline.comunibo.it Research has shown that acidic conditions are a key factor in stimulating the biosynthesis of lambertellols. tandfonline.comresearchgate.net When L. corni-maris is cultured on a standard potato-sucrose (PS) medium, the production of these antibiotics is minimal. However, under acidic conditions, their synthesis is substantially increased. tandfonline.com This is particularly relevant in the context of its mycoparasitic relationship with M. fructigena, which is known to acidify its environment. tandfonline.comwikipedia.org This suggests that the acidic environment created by the host fungus may act as a trigger for the production of this compound by L. corni-maris. tandfonline.com In contrast, Lambertella sp. 1346 appears to produce considerable amounts of lambertellols under a broader range of conditions and has been observed to acidify its own culture medium. tandfonline.com

| Factor | Condition | Effect on this compound Production |

| Fungal Strain | Lambertella sp. 1346 | Produces lambertellols and acidifies its environment. tandfonline.com |

| Lambertella corni-maris | Production is significantly enhanced under acidic conditions. tandfonline.comresearchgate.net | |

| pH | Acidic | Stimulates biosynthesis of lambertellols. tandfonline.comwikipedia.org |

| Culture Medium | Potato-Sucrose (PS) | Low production without added acids. tandfonline.com |

| Co-culture | With Monilinia fructigena | The acidic environment created by the host stimulates production in L. corni-maris. tandfonline.comwikipedia.org |

Structural Characterization and Stereochemical Assignment of this compound

The elucidation of the complex structure of this compound required the application of sophisticated analytical techniques.

Determination of Absolute Stereochemistry

Beyond the basic connectivity, determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is a critical step in characterizing a chiral molecule like this compound. yale.eduslideshare.net

Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, were key to assigning the absolute stereochemistry of this compound. jascoinc.comlibretexts.orgwikipedia.org Circular Dichroism (CD) spectroscopy, in particular, played a pivotal role. researchgate.netscispace.comnih.gov The CD spectrum of a chiral molecule is unique to its specific 3D structure. univr.it By analyzing the CD spectrum of this compound, and often after chemical derivatization to create a suitable chromophore, scientists were able to definitively establish its absolute configuration. nih.govresearchgate.net Theoretical CD calculations can also be used to support these experimental findings. researchgate.net

| Technique | Application in this compound Analysis |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Elucidation of the molecular structure and relative configuration. rsc.orgresearchgate.net |

| Mass Spectrometry | Determination of molecular weight and formula. arcjournals.org |

| Circular Dichroism (CD) Spectroscopy | Determination of the absolute stereochemistry. nih.govresearchgate.netscispace.comnih.gov |

| Chemical Derivatization | Used in conjunction with CD spectroscopy to assign absolute configuration. nih.govresearchgate.net |

Structural Characterization and Stereochemical Assignment of this compound

Determination of Absolute Stereochemistry

Chemical Derivatization for Stereochemical Analysis

The determination of the absolute configuration of stereogenic centers within this compound is a critical aspect of its structural elucidation, for which chemical derivatization has proven indispensable. A primary technique employed is the modified Mosher's method, which involves the esterification of the secondary hydroxyl group at the C-9 position. This reaction is carried out using both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chlorides to create diastereomeric MTPA esters. The subsequent analysis of the proton nuclear magnetic resonance (¹H NMR) chemical shift differences (Δδ = δS - δR) for the protons near the newly formed chiral ester allows for the assignment of the absolute stereochemistry at C-9.

Another significant derivatization method involves the reaction of this compound with p-bromobenzoyl chloride. This process yields a p-bromobenzoate derivative. The introduction of the heavy bromine atom is strategic, as it facilitates the use of anomalous X-ray scattering for crystallographic analysis. This powerful technique provides an unambiguous determination of the molecule's absolute configuration.

These derivatization strategies are fundamental in overcoming the limitations of other analytical methods, providing definitive proof of the three-dimensional arrangement of atoms in this compound.

Diastereomeric Relationships with Related Lambertellols (e.g., Lambertellol A)

This compound is part of a larger family of structurally related natural products known as lambertellols, with Lambertellol A being a prominent example. The relationship between this compound and Lambertellol A is that of diastereomers, specifically, they are epimers at the C-9 position. This means that while they share the same molecular formula and the same connectivity of atoms, they differ in the spatial orientation of the hydroxyl group at the C-9 carbon.

Spectroscopic analysis, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY), has been instrumental in establishing the relative stereochemistry and confirming this diastereomeric relationship. The co-isolation of both Lambertellol A and this compound from the same biological sources, such as the endophytic fungus Lambertella sp. No. 1306, further highlights their close biosynthetic connection. It is postulated that a common biosynthetic precursor is enzymatically processed, leading to the different stereochemical outcomes at the C-9 position that define these two distinct compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lambertellol A |

| (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride |

| (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride |

Polyketide Origin of this compound and Related Spirolactones

This compound is classified as a polyketide, a large and diverse group of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants. naturalproducts.netwikipedia.org Polyketides are synthesized by polyketide synthases (PKSs) through the repeated condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA, in a process that shares similarities with fatty acid synthesis. wikipedia.orgnih.gov

The core structure of this compound, a dihydronaphthalenone with a spiro-butenolide moiety, is characteristic of compounds derived from a polyketide pathway. acs.orgnih.gov Research has shown that this compound, along with its diastereomer Lambertellol A and the related compound Lambertellin (B1674342), originates from an octameric acetate (B1210297) chain. nih.govresearchgate.net This indicates that eight acetate units are sequentially condensed to form the polyketide backbone, which then undergoes a series of modifications, including cyclization and loss of two carbon atoms, to yield the final structure. nih.gov The spirolactone feature is a key characteristic of this class of compounds, and its formation is a critical step in the biosynthetic pathway. nih.govunibo.it

Isotope Labeling Experiments for Carbon Skeleton Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate the biosynthetic pathways of natural products. creative-proteomics.com By introducing isotopically labeled compounds, such as ¹³C-labeled acetate, into the culture medium of the producing organism, researchers can track the incorporation of these labels into the final molecule, thereby revealing the origin of each carbon atom in its skeleton. nih.gov

Seminal studies on the biosynthesis of Lambertellols A and B involved feeding experiments with ¹³C-labeled sodium acetate to the producing fungus, Lambertella sp. 1346. nih.gov Specifically, [1-¹³C], [2-¹³C], and [1,2-¹³C₂]acetate were used as precursors. nih.gov The high specific incorporation of [1,2-¹³C₂]acetate, reaching nearly 40%, allowed for detailed analysis of the carbon skeleton through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) technique. nih.gov This high level of incorporation was crucial for overcoming the challenges posed by the small amounts of isolated compounds. nih.govresearchgate.net

The results from these experiments unequivocally demonstrated that both Lambertellol A and B are biosynthesized from an octameric acetate chain, with subsequent loss of two carbon atoms. nih.gov The labeling patterns observed in the ¹³C-NMR spectra provided a clear map of how the acetate units are linked and folded to form the complex polycyclic structure of this compound. nih.gov

Table 1: Summary of ¹³C-Acetate Incorporation Findings for this compound

| Labeled Precursor | Key Finding | Reference |

| [1,2-¹³C₂]acetate | Confirmed the polyketide origin from an octameric acetate chain. | nih.gov |

| [1,2-¹³C₂]acetate | Enabled the elucidation of the complete carbon skeleton connectivity. | nih.govresearchgate.net |

| [1,2-¹³C₂]acetate | Revealed the loss of two carbon atoms from the initial polyketide chain. | nih.gov |

The process of polyketide chain elongation involves the sequential addition of extender units, typically malonyl-CoA, to a starter unit, which in the case of this compound is acetyl-CoA. wikipedia.org Each condensation step is catalyzed by a specific domain within the polyketide synthase enzyme complex. beilstein-journals.org While the general mechanism of polyketide synthesis is understood, the specifics of chain elongation, including the fidelity and efficiency of the process, can vary. nih.gov The high incorporation rate of labeled acetate in this compound biosynthesis suggests a highly efficient and specific pathway. nih.gov The loss of two carbons from the octaketide precursor is a key mechanistic step that distinguishes the biosynthesis of lambertellols from other polyketides. nih.gov

¹³C-Acetate Incorporation Studies

Enzymatic Steps and Proposed Biosynthetic Cascade to the Lambertellol Core

The biosynthesis of a complex natural product like this compound involves a series of enzymatic reactions that assemble and modify the polyketide backbone. rsc.org This cascade of events is orchestrated by a suite of enzymes, including the core polyketide synthase and various tailoring enzymes. nih.govnih.gov

The proposed biosynthetic pathway to the Lambertellol core begins with the formation of the linear octaketide chain by a Type I polyketide synthase. nih.govbeilstein-journals.org This is followed by a series of cyclization reactions to form the dihydronaphthalenone ring system. acs.org A critical step is the formation of the spiro-lactone ring, which is a defining feature of the lambertellols. nih.govresearchgate.net This is thought to occur through an intramolecular cyclization. The final steps in the pathway likely involve oxidations to introduce the hydroxyl groups present in the final molecule. acs.org The entire process is a tightly regulated sequence of events leading to the formation of the specific stereochemistry of this compound. wikipedia.org

Environmental and Host-Induced Influences on this compound Biosynthesis

The production of secondary metabolites by fungi is often influenced by environmental conditions and interactions with other organisms. nih.govmaxapress.comactascientific.com In the case of this compound, its biosynthesis by the mycoparasitic fungus Lambertella corni-maris is significantly stimulated by the presence of its host fungus, Monilinia fructigena. tandfonline.comresearchgate.net

Research has shown that L. corni-maris produces substantial amounts of lambertellols A and B, as well as lambertellin, under acidic conditions. researchgate.net Intriguingly, the host fungus, M. fructigena, creates an acidic environment around itself. tandfonline.comresearchgate.net This suggests that the acidic conditions produced by the host act as a chemical signal, or kairomone, that triggers the biosynthesis of these antifungal compounds in the parasite. researchgate.net This is a fascinating example of chemical communication and warfare between fungi. In controlled experiments, the production of lambertellols by L. corni-maris was significantly higher in co-culture with M. fructigena or in acidic media compared to when grown alone in neutral media. tandfonline.comresearchgate.net This host-induced stimulation of antibiotic production is a key aspect of the mycoparasitic relationship. apsnet.org

Significance of Lambertellol B As a Fungal Metabolite

Lambertellol B is a prime example of a spirolactone with a defined ecological role. It is a member of the lambertellol family of compounds, which are characteristic metabolites of fungi belonging to the genus Lambertella. core.ac.ukacs.org First isolated from Lambertella sp. 1346, this compound is a diastereomer of Lambertellol A, possessing a novel 3,4-dihydronaphthalen-1(2H)-one skeleton fused to a spiro-butenolide ring. unibo.itacs.orgnih.gov

The primary significance of this compound lies in its role in mycoparasitism—the phenomenon of one fungus parasitizing another. Lambertella species, such as Lambertella corni-maris, are known mycoparasites of Monilinia species, which are pathogenic fungi that cause brown rot disease on fruits like apples. core.ac.ukwikipedia.orgapsnet.org this compound, along with its congener Lambertellol A, acts as an antibiotic in this interaction. wikipedia.org Research has shown that the production of these lambertellols by Lambertella corni-maris is stimulated by the acidic conditions created by its host, Monilinia fructigena. tandfonline.comresearchgate.net This suggests a sophisticated chemical sensing mechanism where the parasite detects its host's presence and, in response, secretes the antifungal compounds to inhibit the host's growth. tandfonline.com

From a biosynthetic perspective, isotope labeling experiments have revealed that this compound is a polyketide, synthesized from an octameric acetate (B1210297) chain with the loss of two carbon atoms. nih.gov This places it within a major class of fungal secondary metabolites, highlighting the versatility of the polyketide synthase machinery in generating complex and biologically active molecules.

Table 1: Key Fungal Spirolactone Natural Products

| Compound Name | Producing Organism (Example) | Noted Biological Activity |

|---|---|---|

| This compound | Lambertella sp. 1346 | Antifungal, involved in mycoparasitism unibo.itwikipedia.org |

| Griseofulvin | Penicillium griseofulvum | Antifungal drug nih.govrsc.org |

| Pyrenolide D | Pyrenophora teres | Cytotoxic nih.gov |

| Chaetocuprum | Chaetomium cuprum | Antibacterial against S. aureus unibo.it |

| Perenniporide A | Perenniporia sp. | Antifungal against plant pathogens unibo.it |

Overview of Research Trajectories on Lambertellol B and Congeners

The scientific investigation into Lambertellol B and its related compounds has followed a logical trajectory from discovery to functional analysis. Initial research focused on the isolation and structural elucidation of Lambertellols A and B from the fermentation broth of Lambertella sp. 1346. acs.orgnih.gov These studies established their unique spiro-lactone structures and their stereochemical relationship. acs.org

Subsequent work led to the discovery of other congeners, such as Lambertellol C, a labile biosynthetic precursor, and lambertellin (B1674342), a related naphthoquinone metabolite that can be formed from the rearrangement of the spiro-lactone moiety of Lambertellols A and B. acs.orgresearchgate.netresearchgate.net The biosynthetic pathways of these compounds were investigated using carbon-13 labeling studies, which confirmed their polyketide origin. nih.gov

A significant area of research has been the total synthesis of these natural products. acs.orgnih.gov Successful synthetic routes have not only confirmed the proposed structures but also provided access to all possible diastereomers and enantiomers for more detailed biological evaluation. acs.org These synthetic achievements were crucial for probing the mechanism of action. Bioassays using the synthesized compounds led to a compelling hypothesis: the chemically labile Lambertellols A and B may function as diffusible pro-drugs. acs.orgnih.gov It is proposed that the parasite excretes these compounds, which then convert into the more stable lambertellin at the site of action to inhibit the host fungus, Monilinia fructigena. acs.orgnih.gov This suggests an elegant "drug delivery system" evolved by the mycoparasite to effectively deploy its chemical arsenal. nih.gov

This compound: A Comprehensive Profile

Synthetic Methodologies and Chemical Transformations of Lambertellol B and Analogues

Total Synthesis Approaches to Lambertellol B

The total synthesis of this compound, along with its diastereomer Lambertellol A, was a significant achievement, confirming their structures and enabling further biological investigation. acs.orgnih.gov Key to these syntheses were strategic bond formations to construct the complex spirocyclic core.

The construction of the spiro-butenolide unit represents a significant hurdle in the synthesis of this compound. acs.orgunibo.it The spirocyclic junction, where two rings share a single carbon atom, introduces a quaternary stereocenter that is challenging to create with specific stereochemistry. Various methods have been developed for the stereoselective synthesis of spirolactones, recognizing their prevalence in numerous natural products. unibo.ituva.es For this compound, the synthesis must control the three-dimensional arrangement of the butenolide ring relative to the dihydronaphthalenone core. This has been addressed through carefully planned synthetic sequences that set the desired stereochemistry at the spirocenter. acs.orgresearchgate.net

The final stages of the this compound synthesis require precise oxidation reactions. Following the construction of the core structure, site-specific oxidation of precursor molecules, namely 1-hydroxylambertellols, is necessary to introduce the final functionalities of the target natural product. acs.orgnih.govresearchgate.net This step is critical as it must selectively oxidize a specific hydroxyl group without affecting other sensitive parts of the molecule. The choice of oxidizing agent and reaction conditions is paramount to achieving a high yield of the desired product. acs.org

Stereoselective Synthesis of the Spiro-butenolide Moiety

Semi-synthetic Derivatization and Analogue Generation

To explore the structure-activity relationships and to potentially develop more stable or potent compounds, semi-synthetic derivatization of this compound and the generation of its analogues have been pursued. rsc.org This involves chemically modifying the natural product or its synthetic intermediates to create a library of related compounds. These modifications can include altering substituents on the aromatic ring, modifying the butenolide moiety, or changing the stereochemistry at various centers. The synthesis of stable analogues has been particularly important in understanding the biological activity, suggesting that the labile Lambertellols may act as precursors to other active compounds. acs.orgnih.gov

Studies on Chemical Lability and Interconversion Dynamics

A defining characteristic of this compound is its chemical instability and its propensity to interconvert with its congeners. acs.orgnih.govresearchgate.net This lability has complicated its isolation and characterization but has also provided insights into its potential biological role. unibo.it

This compound readily transforms into Lambertellin (B1674342), a more stable, known metabolite. acs.orgresearchgate.net This transformation involves a rearrangement of the spiro-butenolide moiety. researchgate.net Studies have shown that Lambertellols A and B can interconvert, likely through a retro-Michael/Michael addition sequence. unibo.it This interconversion and eventual decomposition to Lambertellin suggest that the Lambertellols may serve as diffusible precursors, which are then converted into the actual active compound, Lambertellin, at the site of action. acs.orgnih.gov This "drug delivery system" hypothesis is supported by the observation that Lambertellin is the likely agent responsible for the observed mycoparasitism. acs.orgnih.gov

Environmental Factors Influencing Interconversion and Stability (e.g., pH)

The stability and interconversion of this compound are significantly influenced by environmental pH. Research has demonstrated that acidic conditions are crucial for both the biosynthesis and the stability of this compound and its analogue, Lambertellol A. researchgate.net In a study investigating the mycoparasitic fungus Lambertella corni-maris, it was observed that the production of Lambertellol A, this compound, and the related compound Lambertellin is substantial under acidic conditions. Conversely, these compounds were barely detectable when the fungus was cultured on a neutral medium. researchgate.net

This pH-dependent stability is critical in the ecological interactions of the fungus. The host fungus, Monilinia fructigena, is known to acidify its immediate surroundings. This acidic environment created by the host acts as a chemical signal, or kairomone, that stimulates L. corni-maris to produce the lambertellols. researchgate.net The low pH environment stabilizes Lambertellol A and B, preventing their degradation or transformation. researchgate.net In neutral conditions, both Lambertellol A and B are readily converted into Lambertellin. The proposed mechanism suggests that the parasite, L. corni-maris, takes advantage of the acidic environment to produce and maintain the active antibiotics (Lambertellols A and B), which can then diffuse into the host's territory and transform into the inhibitory Lambertellin, thereby acting as an effective defense mechanism without causing self-harm to the parasite. researchgate.net

This dynamic illustrates a sophisticated, pH-gated chemical strategy where the stability of this compound is paramount for its ecological function. The acidic conditions ensure the compound remains in its active form until it reaches its target.

Novel Synthetic Routes to Lambertellol Cores and Spirolactone Frameworks

The complex tricyclic spirolactone architecture of this compound has spurred the development of innovative synthetic strategies. These methods focus on efficiently constructing the core structure and related frameworks, which are prevalent in numerous bioactive natural products.

Diels-Alder Cycloaddition Strategies

A highly effective and rapid method for accessing the core structure of lambertellols involves a Diels-Alder cycloaddition. researchgate.netrsc.org Researchers have reported an efficient synthesis of deoxy-lambertellols through a highly chemo- and diastereoselective intermolecular [4+2] cycloaddition reaction. rsc.org

This strategy employs the reaction between o-quinonedimethides, generated from precursors like trans-1,2-disiloxybenzocyclobutenes, and γ-alkylidenebutenolides such as 2-methylprotoanemonine. researchgate.netrsc.org The thermal reaction proceeds smoothly to yield the characteristic tricyclic spirolactone core of the lambertellol family. acs.org This approach is noted for its efficiency and high degree of stereocontrol, providing a powerful tool for synthesizing not only the natural product core but also a variety of new analogues that would be challenging to prepare via other synthetic routes. researchgate.netrsc.org The versatility of the Diels-Alder reaction allows for the use of different substituted dienophiles, enabling the creation of a library of lambertellol-like compounds for further study. researchgate.net

| Reactant 1 (Diene Precursor) | Reactant 2 (Dienophile) | Key Reaction Type | Product Core | Reference(s) |

| trans-1,2-Disiloxybenzocyclobutene | 2-Methylprotoanemonine | Intermolecular Diels-Alder | Deoxy-lambertellol | researchgate.netrsc.org |

| o-Quinonedimethides | γ-Alkylidenebutenolides | [4+2] Cycloaddition | Tricyclic Spirolactones | researchgate.netrsc.org |

Aminolactone Formation from Unactivated Alkenes

A novel and general strategy for the synthesis of spirolactone frameworks, similar to that found in this compound, involves the direct aminolactone formation from unactivated alkenes. rsc.orgrsc.org This method addresses a significant challenge in synthetic chemistry, providing a straightforward, one-step route to complex (spiro)aminolactones from simple and readily available starting materials. rsc.orgresearchgate.net

The reaction proceeds by "hijacking" a cationic aminoalkylation pathway. rsc.org It involves the acid-mediated reaction of an exocyclic alkene with an aminal, typically derived from ethyl glyoxylate. researchgate.net The process is initiated by the in situ formation of an iminium ion, which is then attacked by the alkene. Subsequent intramolecular cyclization with the adjacent ester group forms the desired α-amino-spirolactone. rsc.orgresearchgate.net This transformation exhibits excellent functional group tolerance and chemoselectivity. rsc.org A key advantage of this method is its potential for late-stage functionalization of complex molecules and its adaptability as a three-component coupling reaction involving an alkene, a glyoxylate, and an amine. rsc.org

The resulting aminolactone products are synthetically versatile. The amino group can be retained, cleaved, or used as a functional handle for further stereospecific modifications, such as C-C bond formation through sigmatropic rearrangements. rsc.orgrsc.org

| Alkene Substrate | Amine | Solvent/Acid | Temperature | Product Type | Reference(s) |

| Methylenecyclohexene | N,N-Dimethylamine | TFA/DME | 50 °C | (Spiro)aminolactone | rsc.orgresearchgate.net |

| Substituted Methylenecyclohexanes | Various Alkylamines | TFA/DME | 25-75 °C | Diastereomeric Spirolactones | researchgate.net |

| Methylenecyclopentane | N,N-Dimethylamine | TFA/DME | 50 °C | (Spiro)aminolactone | researchgate.net |

| Unactivated Alkenes | Primary/Secondary Amines | Trifluoroacetic Acid (TFA) | 25-100 °C | α-Amino-butyrolactones | rsc.orgrsc.org |

Biological Activities and Mechanistic Investigations of Lambertellol B

Antifungal Activity Profiles of Lambertellol B

This compound exhibits significant antifungal properties, which have been characterized through its inhibitory effects on various fungal pathogens.

Inhibition of Fungal Hyphal Germination (e.g., Monilinia fructicola/fructigena, Cochliobolus miyabeanus)

Research has demonstrated that this compound, along with its related compound Lambertellol A, markedly inhibits the hyphal germination of Monilinia fructicola, a fungus responsible for brown rot in fruit. researchgate.netresearchgate.net However, it is noteworthy that while germination is inhibited, the spores are not immediately killed, even at high concentrations. researchgate.netresearchgate.net Instead, these conditions can induce the formation of microconidia. researchgate.net

Studies have also explored its activity against Cochliobolus miyabeanus, the causative agent of brown spot disease in rice. researchgate.netacs.orgwikipedia.org While some research indicates that this compound and its analogs exhibit weak antifungal activities against this pathogen, other findings suggest that a related compound, Lambertellol C, showed the strongest antifungal activity among the tested compounds, inhibiting the hyphal growth of Cochliobolus miyabeanus at approximately 0.5 μg/mL. researchgate.net

Table 1: Antifungal Activity of this compound and Related Compounds

| Compound | Target Fungus | Observed Effect |

|---|---|---|

| This compound | Monilinia fructicola | Remarkably inhibited hyphal germination. researchgate.netresearchgate.net |

| This compound | Cochliobolus miyabeanus | Weak antifungal activity. researchgate.net |

| Lambertellol A | Monilinia fructicola | Remarkably inhibited hyphal germination. researchgate.netresearchgate.net |

| Lambertellol C | Cochliobolus miyabeanus | Strongest antifungal activity among tested analogs, inhibiting hyphal growth at ~0.5 μg/mL. researchgate.net |

Comparative Antifungal Potency with Lambertellin (B1674342) and Related Compounds

This compound is chemically labile and is considered a precursor to the more stable compound, lambertellin. acs.orgnih.govresearchgate.net Investigations into the active species responsible for the antifungal effects in mycoparasitism suggest that lambertellin is the ultimate active compound. acs.orgnih.govresearchgate.net this compound and Lambertellol A are thought to be readily diffusible forms that are secreted by the producing fungus and are subsequently transformed into lambertellin to inhibit the host fungus. acs.orgnih.govresearchgate.net The spiro-lactone ring moiety of both Lambertellol A and B can easily migrate to form lambertellin. researchgate.netacs.org

Role of this compound in Mycoparasitic Interactions

This compound plays a crucial role in the chemical ecology of mycoparasitism, a relationship where one fungus parasitizes another.

Lambertella spp. - Monilinia fructigena Host-Parasite System

This compound, isolated from mycoparasitic Lambertella species, is a key player in the interaction with the host fungus Monilinia fructigena. researchgate.netacs.orgnih.gov The production of this compound and other related compounds by Lambertella is linked to its ability to parasitize and replace Monilinia fructigena, a significant pathogen causing brown rot on fruits. nih.govcore.ac.uk The presence of Monilinia fructigena can even stimulate the biosynthesis of these antifungal compounds by Lambertella. researchgate.net

The "Lambertellin System" as a Drug Delivery Mechanism in Mycoparasitism

The interaction between Lambertella and Monilinia has led to the proposal of the "Lambertellin system," a sophisticated drug delivery mechanism. acs.orgnih.govnih.gov In this system, the parasite, Lambertella corni-maris, secretes the less toxic and more diffusible precursors, Lambertellol A and B. researchgate.netnih.gov These compounds can then diffuse into the host's environment. acs.orgnih.gov

Subsequently, they are converted into the more potent antifungal agent, lambertellin, which then inhibits the growth of the host fungus, Monilinia fructigena. acs.orgnih.govnih.gov This mechanism allows the parasite to effectively deliver a toxic payload to its host without harming itself, representing a fascinating evolutionary adaptation. acs.orgnih.govnih.gov

Influence of Host-Induced Environmental Changes (e.g., Acidification) on Biological Activity

The biological activity of the Lambertellin system is intricately linked to environmental conditions, particularly pH, which can be influenced by the host fungus. researchgate.netnih.gov Research has shown that the host, Monilinia fructigena, acidifies its surroundings. researchgate.netresearchgate.net This acidic environment plays a critical role in the mycoparasitic interaction.

Under neutral conditions, Lambertellols A and B are readily transformed into lambertellin, which can be toxic to the producing Lambertella species as well. nih.gov The parasite, in turn, has mechanisms to degrade lambertellin for detoxification. nih.gov However, the acidic conditions created by the host stabilize Lambertellols A and B. nih.gov This stabilization allows them to diffuse into the host's area before they are gradually converted into the active inhibitor, lambertellin, ensuring targeted action against the host while minimizing self-toxicity. nih.gov The production of lambertellols by Lambertella corni-maris is substantially increased under acidic conditions, suggesting that the host-induced acidification acts as a trigger for the production of these antifungal compounds. researchgate.netresearchgate.net

Structure-Activity Relationships (SAR) of the Lambertellol Scaffold

The biological activity of the lambertellol class of compounds is intrinsically linked to their unique and complex chemical architecture. The core structure is a 4,8-dihydroxy-2,3,4-trihydronaphthalen-1-one, which features a spiro-fused butenolide (a type of lactone) ring at the C3 position. unibo.it Structure-activity relationship (SAR) studies have focused on understanding how modifications to this scaffold influence its biological effects, particularly its potent antifungal properties.

A pivotal aspect of the lambertellol scaffold's activity is its relationship with lambertellin. This compound and its diastereomer, Lambertellol A, are known to be unstable. unibo.it They readily interconvert and can decompose to form lambertellin, a related naphthoquinone metabolite. researchgate.net Research involving the synthesis of various diastereomers of lambertellol and subsequent biological assays against the fungus Monilinia fructigena has suggested that lambertellin is the primary agent responsible for the observed mycoparasitism. researchgate.net This indicates that Lambertellol A and B may function as diffusible precursors, which then transform into the more stable and potently active lambertellin at the site of action. researchgate.net

The spirocyclic butenolide moiety is a critical feature for the bioactivity of this and related classes of natural products. researchgate.net For similar spirolactone compounds, it has been proposed that the α-methylene γ-lactone unit is a key functional group. unibo.it This group can act as a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules, such as enzymes or proteins within a target organism. unibo.it This covalent interaction can lead to the inhibition of essential biological pathways, explaining the compound's potent effects. Lambertellol A and B have demonstrated significant inhibition of spore growth for Cochliobolus miyabeanus, with a reported IC50 value of 0.5 μg/mL. unibo.it

| Compound | Key Structural Features | Reported Biological Activity | SAR Implication |

|---|---|---|---|

| This compound | Spirocyclic butenolide on a dihydronaphthalenone core | Potent antifungal (IC50 = 0.5 μg/mL vs. Cochliobolus miyabeanus) unibo.it | The core scaffold is highly active. May act as a precursor. researchgate.net |

| Lambertellol A | Diastereomer of this compound | Potent antifungal (IC50 = 0.5 μg/mL vs. Cochliobolus miyabeanus) unibo.it | Stereochemistry at the spiro-center may not be critical for conversion to the active form. unibo.itresearchgate.net |

| Lambertellin | Naphthoquinone structure, derived from lambertellols | Considered the primary active antifungal species in mycoparasitism. researchgate.net Also shows anti-inflammatory activity. researchgate.net | The rearranged, more stable naphthoquinone structure is likely the ultimate bioactive form. researchgate.net |

Unexplored Biological Activities and Bioactivity Screening of Spirolactone Derivatives

While this compound is primarily recognized for its antifungal properties, the broader class of natural products containing a spirocyclic butenolide scaffold is known to possess a wide spectrum of biological activities. researchgate.net This suggests that the therapeutic potential of lambertellols and their derivatives may extend far beyond their role in mycoparasitism. However, the inherent instability of compounds like this compound has posed a challenge to more extensive biological screening. unibo.it

The chemical family of fungal naphthalenones, to which the lambertellol core belongs, has been shown to exhibit diverse bioactivities, including cytotoxic, antiviral, antimicrobial, and anti-inflammatory effects. dntb.gov.ua This is exemplified by the related compound lambertellin, which, in addition to its antifungal capabilities, has demonstrated promising anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophage cells with an IC50 value of 3.19 µM. researchgate.net This finding strongly suggests that lambertellol derivatives could be explored as potential anti-inflammatory agents.

Furthermore, many natural products featuring spirolactone motifs are investigated for their cytotoxic and antitumor potential. researchgate.net For instance, other fungal metabolites with a dihydronaphthalenone skeleton have been screened for activity against various cancer cell lines and have shown inhibitory effects. dntb.gov.ua This precedent provides a strong rationale for screening this compound and its synthetic analogs for anticancer activity. The evaluation of derivatives against panels of human cancer cell lines could uncover novel therapeutic leads. nih.govrsc.org

Other potential, yet unexplored, activities for this scaffold include acetylcholinesterase (AChE) inhibition, an area of interest for Alzheimer's disease treatment. mdpi.com Various fungal metabolites, including some dihydronaphthalenones, have been identified as AChE inhibitors. mdpi.com Given the structural novelty of the lambertellol scaffold, screening for neuroprotective or enzyme-inhibiting activities could be a fruitful area of future research. The development of synthetic strategies to produce more stable analogs of the lambertellol core is crucial for systematically exploring these untapped biological activities. unibo.it

| Potential Biological Activity | Rationale Based on Related Compounds | Relevant Compound Classes |

|---|---|---|

| Anti-inflammatory | Lambertellin, derived from lambertellols, inhibits NO production. researchgate.net | Naphthoquinones, Fungal Polyketides researchgate.netdntb.gov.ua |

| Antitumor / Cytotoxic | Many natural spirolactones and terpenoid lactones show anticancer properties. researchgate.netscience.gov Other fungal naphthalenones are cytotoxic. dntb.gov.ua | Spirolactones, Dihydronaphthalenones dntb.gov.uaresearchgate.net |

| Insecticidal | The spirocyclic butenolide scaffold is present in several commercial insecticides. researchgate.net | Spirocyclic butenolides researchgate.net |

| Antibacterial | General activity reported for the broad class of spirocyclic butenolide natural products. researchgate.net | Fungal Naphthalenones dntb.gov.ua |

| Antiviral | General activity reported for the broad class of fungal naphthalenones. dntb.gov.ua | Fungal Naphthalenones dntb.gov.ua |

| Acetylcholinesterase (AChE) Inhibition | Other fungal dihydronaphthalenones have shown inhibitory activity against AChE. mdpi.com | Fungal Dihydronaphthalenones mdpi.com |

Advanced Research Perspectives and Future Directions

Chemoenzymatic Synthesis of Lambertellol B and Derivatives

The total synthesis of this compound and its diastereomer, Lambertellol A, has been achieved through chemical methods, notably featuring intramolecular aldol-type cyclizations. acs.orgnih.gov Further research has explored the synthesis of related structures, such as deoxy-lambertellols, via Diels-Alder cycloadditions. nih.govresearchgate.net However, these multi-step chemical syntheses can be complex and may not be optimal for producing a wide range of derivatives for structure-activity relationship (SAR) studies.

A promising future approach is the development of chemoenzymatic synthesis pathways. This strategy would combine the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. Isotope labeling studies have confirmed that the biosynthesis of lambertellols proceeds from acetate (B1210297) units via a polyketide pathway. nih.gov This suggests the involvement of specific polyketide synthases (PKSs) and tailoring enzymes, such as oxidoreductases, in the fungal biosynthetic pathway.

Future research could focus on:

In Vitro Reconstitution: Identifying and isolating the key enzymes from the this compound biosynthetic cluster. These enzymes could then be used as biocatalysts in a cell-free system to perform specific, stereoselective transformations on synthetic intermediates.

Tandem Catalysis: Developing one-pot reactions where chemical catalysts and enzymes work in tandem to build the spirolactone core. For instance, a chemical reaction could be used to generate a key precursor, which is then cyclized or modified by a specific enzyme.

Biocatalytic Derivatization: Using a library of oxidoreductases, hydrolases, and other enzymes to modify the this compound scaffold, creating novel derivatives that would be difficult to access through purely chemical means. This approach has been successfully applied to other complex natural products. acs.org

Genetic Engineering of Lambertella Species for Enhanced Production or Novel Analogues

Currently, the production of this compound relies on the fermentation of wild-type Lambertella species, often requiring specific and sometimes complex culture conditions, such as co-cultivation or acidic environments, to stimulate biosynthesis. researchgate.netnih.gov Genetic engineering offers a powerful, though as yet untapped, avenue for overcoming these limitations and expanding the chemical diversity of lambertellol-type molecules. nih.gov

Prospective research in this area includes:

Biosynthetic Gene Cluster (BGC) Manipulation: The first step would be to identify and sequence the complete BGC responsible for this compound production in Lambertella. Once identified, several strategies could be employed:

Promoter Replacement: Replacing the native promoter of a key biosynthetic gene or a regulatory gene within the cluster with a strong, constitutive promoter to enhance expression and increase yields. frontiersin.org

Gene Overexpression: Increasing the copy number of rate-limiting enzyme genes or positive regulators within the host strain.

Pathway Engineering: Deleting genes for competing secondary metabolite pathways to redirect metabolic flux towards this compound production. frontiersin.org

Heterologous Expression: Expressing the entire this compound BGC in a more genetically tractable and industrially robust fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae. frontiersin.orgresearchgate.net This would facilitate easier scale-up and potentially higher yields.

Combinatorial Biosynthesis: Creating novel analogues by selectively inactivating or swapping tailoring enzymes (e.g., oxidoreductases, methyltransferases) within the BGC. This could lead to the accumulation of new intermediates or the creation of derivatives with altered hydroxylation or methylation patterns, providing a powerful tool for generating a library of novel spirolactones.

Elucidation of Molecular Targets and Detailed Mechanisms of Action (Beyond Phenotypic Observations)

Current research suggests that this compound and its isomer Lambertellol A are chemically labile precursors. acs.orgnih.gov They are believed to act as diffusible "prodrugs" that are converted into the more stable naphthoquinone compound, lambertellin (B1674342), which is thought to be the actual toxic agent responsible for inhibiting the growth of host fungi like Monilinia fructigena. acs.orgnih.govresearchgate.net This "drug delivery system" is a sophisticated evolutionary adaptation for mycoparasitism. acs.orgnih.gov

While this model provides a framework, the specific molecular target of lambertellin remains unknown. Research has been limited to phenotypic observations of inhibited hyphal germination. nih.gov Future investigations must move beyond this to pinpoint the precise biochemical pathways being disrupted.

Key research goals should include:

Affinity-Based Target Identification: Synthesizing lambertellin analogues functionalized with reporter tags (e.g., biotin, fluorescent probes) or photo-affinity labels. These probes could be used in pull-down assays with host-fungus cell lysates to isolate and identify binding proteins via proteomic techniques like mass spectrometry.

Genetic and Genomic Approaches: Performing drug-resistance screening in the host fungus to identify mutations that confer resistance to lambertellin. Sequencing the genomes of these resistant mutants could reveal the gene encoding the molecular target or components of the target's pathway.

Enzymatic Screening: Testing the inhibitory activity of lambertellin against a panel of essential fungal enzymes, particularly those involved in cell wall biosynthesis, respiration, or signal transduction, to narrow down potential targets.

Comparative Omics Studies (Genomics, Proteomics, Metabolomics) of Lambertella in Mycoparasitism

The interaction between Lambertella and its fungal host is a complex biological phenomenon. The production of this compound is known to be triggered by acidic conditions created by the host, suggesting a sophisticated chemical cross-talk. nih.govtandfonline.com A comprehensive, multi-omics approach is essential to unravel the molecular underpinnings of this interaction. isaaa.orgcmbio.io While metabolomic studies have been applied to other mycoparasitic interactions frontiersin.org, a dedicated multi-omics study on Lambertella has not been reported.

Future research should integrate the following omics platforms:

Comparative Genomics: Sequencing the genomes of various Lambertella species and comparing them to non-mycoparasitic relatives. This can reveal gene families, such as cytochrome P450s, that have expanded in mycoparasites and are likely involved in secondary metabolism and adaptation. mdpi.com

Transcriptomics (RNA-Seq): Analyzing the gene expression profiles of Lambertella and its host fungus before, during, and after interaction. This would identify which genes and pathways (including the this compound BGC) are up- or down-regulated during mycoparasitism.

Proteomics: Quantifying changes in the protein landscape of both fungi during their interaction. This can reveal the effector proteins, enzymes, and defensive proteins deployed by each organism.

Metabolomics: Profiling the full spectrum of secondary metabolites produced during the interaction. This would not only track the production of this compound and lambertellin but also identify other, potentially synergistic, compounds involved in the mycoparasitic attack or defense. frontiersin.org

Integrating these datasets would provide a holistic view of the mycoparasitic process, from the genetic blueprint to the functional output of proteins and metabolites. healthincode.com

Development of Advanced Analytical Methods for In Situ Monitoring of this compound and its Transformations

Understanding the role of this compound as a labile precursor requires analytical methods capable of monitoring its presence and transformation into lambertellin in real-time and with spatial resolution, directly on the site of fungal interaction. Traditional methods that rely on bulk extraction from cultures lose this critical spatio-temporal information. acs.org While standard analytical techniques like HPLC-UV and LC-MS are well-established for analyzing spirolactones from extracts nih.govscielo.br, new approaches are needed for in situ analysis.

Future advancements should focus on:

Ambient Ionization Mass Spectrometry (AIMS): Techniques like Desorption Electrospray Ionization (DESI) or Laser Ablation Electrospray Ionization (LAESI) allow for the direct analysis of metabolites from living cultures on a petri dish, creating a chemical map of the fungal battlefield.

Droplet-Based Microextraction: Using automated surface sampling probes that perform a micro-extraction from a specific point on the fungal culture, followed immediately by injection into an LC-MS system. frontiersin.orgnih.gov This method could be used to sample different zones of the parasite-host interaction and quantify the local concentrations of this compound and lambertellin.

Hyperspectral Imaging and Raman Spectroscopy: These non-invasive imaging techniques could potentially be adapted to visualize the distribution of specific chemical compounds across a culture based on their unique spectral signatures, providing a dynamic view of the chemical warfare between the fungi.

These advanced methods would allow researchers to directly observe the conversion of this compound to lambertellin at the host-parasite interface, providing definitive evidence for the "prodrug" hypothesis and revealing the kinetics of this transformation.

Rational Design of Spirolactone Analogs with Improved Biological Specificity and Stability

The inherent chemical instability of this compound is a key feature of its proposed biological role but a significant drawback for its potential development as a standalone antifungal agent. acs.orgnih.gov The synthesis of various analogues has already been explored, providing initial insights into the core structure. nih.govresearchgate.net Rational design, guided by an understanding of structure-activity relationships (SAR), is the next logical step. kcl.ac.ukrsc.org

A focused research program on rational design would involve:

Stabilized Analogues: Modifying the spirolactone core to reduce its propensity for rearrangement into lambertellin. This would allow for the decoupling of the biological activity of the spirolactone itself from that of its rearrangement product.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues by systematically modifying different parts of the molecule (the naphthyl ring, the lactone, the alkyl substituent). rsc.org Testing these compounds for antifungal activity would build a detailed SAR model, identifying the key pharmacophores required for activity. researchgate.net

Target-Based Design: Once the molecular target of lambertellin (or a distinct target for the spirolactone scaffold) is identified (see section 6.3), computational tools like molecular docking can be used to design new analogues with higher predicted binding affinity and specificity. frontiersin.org This would guide the synthesis towards compounds with potentially greater potency and a more selective mode of action, reducing off-target effects.

The goal of such a program would be to generate novel spirolactone compounds that retain or exceed the antifungal potency of the natural system while possessing improved stability and selectivity, making them more viable as leads for new antifungal drug discovery. researchgate.netnih.gov

Q & A

Q. What are the key structural features of Lambertellol B, and how do they differ from related compounds like Lambertellol A and C?

this compound is characterized by a polycyclic framework with hydroxyl and carbonyl groups positioned at specific sites. Compared to Lambertellol A (which has an additional hydroxyl group) and Lambertellol C (with two additional carbonyl groups), its bioactivity may hinge on these substituents' electronic and steric effects . To confirm structural differences:

- Use NMR spectroscopy (e.g., , , COSY, HSQC) to map proton and carbon environments.

- Compare X-ray crystallography data for absolute configuration determination.

- Conduct computational modeling (e.g., DFT) to analyze electronic distributions and hydrogen-bonding patterns.

Q. What synthetic routes are employed to produce this compound, and what intermediates are critical?

this compound is synthesized via Diels-Alder cycloaddition using o-quinonedimethides and alkylidene-5H-furan-2-ones as precursors . Key intermediates include:

- Intermediate 1 : Formed via dehydration of Lambertellol precursors.

- Intermediate 2 : Generated through regioselective cyclization.

- Final product : Requires purification via column chromatography and validation by HPLC (>95% purity). Experimental tip: Optimize reaction conditions (temperature, solvent polarity) to enhance yield and stereoselectivity.

Q. How can researchers validate the bioactivity of this compound in preliminary assays?

- In vitro assays : Test against fungal pathogens (e.g., Lambertella spp.) using agar diffusion or microdilution methods.

- Dose-response analysis : Establish IC values with triplicate replicates to ensure reproducibility.

- Control experiments : Compare with Lambertellol A/C to isolate structure-activity relationships (SARs) .

Advanced Research Questions

Q. How do reaction mechanisms in this compound synthesis influence stereochemical outcomes?

The Diels-Alder reaction involves a [4+2] cycloaddition where orbital symmetry and transition-state stabilization dictate stereochemistry. Advanced methods:

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from assay variability (e.g., fungal strain differences) or compound purity. Mitigation steps:

- Meta-analysis : Aggregate data from multiple studies, applying statistical tests (e.g., ANOVA) to identify outliers .

- Reproducibility protocols : Standardize assay conditions (e.g., pH, incubation time) across labs .

- Purity verification : Use LC-MS to rule out degradation products or impurities.

Q. How can computational methods enhance the design of this compound derivatives with improved potency?

- Molecular docking : Screen derivatives against target enzymes (e.g., fungal chitin synthases) using AutoDock Vina or Schrödinger.

- QSAR modeling : Corrogate substituent effects (e.g., logP, H-bond donors) with bioactivity data .

- ADMET prediction : Prioritize derivatives with favorable pharmacokinetic profiles (e.g., bioavailability, low toxicity).

Data Interpretation & Reporting

Q. What statistical approaches are essential for analyzing dose-response data in this compound studies?

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow Beilstein Journal guidelines :

- Detail solvent ratios, catalyst loadings, and reaction times.

- Include characterization data (e.g., NMR spectra, melting points) for key intermediates.

- Deposit raw spectral data in supplementary materials .

Ethical & Methodological Considerations

Q. What ethical frameworks apply to studies involving this compound’s ecological impact?

- Biosafety protocols : Adhere to containment levels (e.g., BSL-2) for handling bioactive compounds.

- Environmental risk assessment : Evaluate non-target organism toxicity using Daphnia magna or algal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.